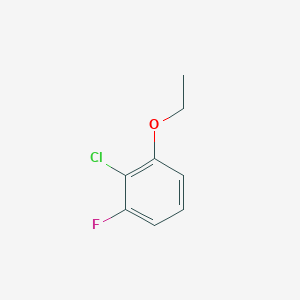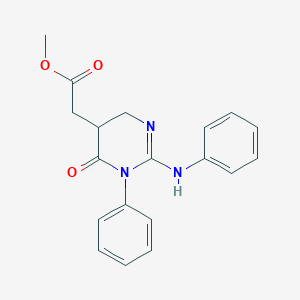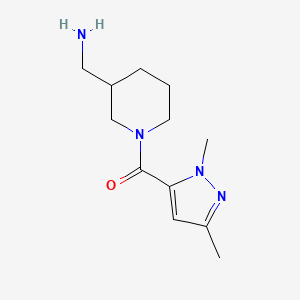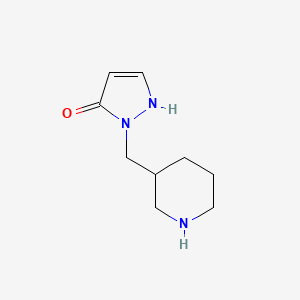
2-Chloro-1-ethoxy-3-fluorobenzene
Overview
Description
2-Chloro-1-ethoxy-3-fluorobenzene is a chemical compound with the molecular weight of 174.6 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of benzene derivatives like 2-Chloro-1-ethoxy-3-fluorobenzene typically involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 2-Chloro-1-ethoxy-3-fluorobenzene can be represented by the InChI code:1S/C8H8ClFO/c1-2-11-7-5-3-4-6 (10)8 (7)9/h3-5H,2H2,1H3 . Chemical Reactions Analysis
Reactions at the benzylic position are common in compounds like 2-Chloro-1-ethoxy-3-fluorobenzene. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis
2-Chloro-1-ethoxy-3-fluorobenzene is a liquid at room temperature . It has a molecular weight of 174.6 .Scientific Research Applications
Electrochemical Fluorination
One application of chloro- and fluoro-substituted benzene compounds, akin to 2-Chloro-1-ethoxy-3-fluorobenzene, is in the electrochemical fluorination of aromatic compounds. For example, Momota et al. (1995) discussed the electrochemical fluorination of chlorobenzene, producing 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene among other products, showcasing the process's ability to introduce fluorine atoms into chlorobenzene molecules under specific conditions (Momota et al., 1995).
Spectral Analysis and Molecular Structure
Ilango et al. (2008) conducted a spectral investigation of 2-chloro-1,3-dibromo-5-fluorobenzene, employing techniques like FTIR and FT-Raman to understand its molecular structure. This study highlights the utility of spectral analysis in elucidating the structural characteristics of chloro- and fluoro-substituted benzene compounds, which can be relevant for compounds like 2-Chloro-1-ethoxy-3-fluorobenzene (Ilango et al., 2008).
Cross-Coupling Reactions
In organic synthesis, compounds similar to 2-Chloro-1-ethoxy-3-fluorobenzene are used in cross-coupling reactions. Manabe and Ishikawa (2008) demonstrated the ortho-selective cross-coupling of fluorobenzenes with Grignard reagents, facilitated by palladium-based catalysts. This process retains fluoro and chloro groups in positions not ortho to directing groups, offering a pathway to selectively modify benzene rings while preserving specific substituents (Manabe & Ishikawa, 2008).
Mechanism of Action
The mechanism of action for reactions involving 2-Chloro-1-ethoxy-3-fluorobenzene is likely electrophilic aromatic substitution . This involves the formation of a sigma bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-ethoxy-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISJPJFLCRVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-ethoxy-3-fluorobenzene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1488033.png)
![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)





![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)

